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Compound of Interest

Compound Name: Cannabidibutol

Cat. No.: B3025772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Cannabidibutol (CBDB), a butyl analog of cannabidiol. The following sections detail the

nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for CBDB,

along with the experimental protocols for their acquisition. This information is crucial for the

identification, characterization, and quality control of CBDB in research and pharmaceutical

applications.

Chemical Identity of CBDB
Systematic Name: (1'R,2'R)-5'-butyl-2'-(3-methyl-6-(1-methylethenyl)cyclohex-2-en-1-yl)-

[1,1'-bi(cyclohexane)]-1',3'-diene-2,4-diol[1][2]

Synonyms: Cannabidiol-C4, CBD-C4[1][2]

CAS Number: 60113-11-3[1][2]

Molecular Formula: C20H28O2[1][2]

Molecular Weight: 300.4 g/mol [1][2]
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The following tables summarize the key quantitative spectroscopic data for CBDB, derived from

both isolated natural product and synthetic reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for CBDB in CDCl₃[3]
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Position
¹³C Chemical
Shift (δ, ppm)

¹H Chemical
Shift (δ, ppm)

Multiplicity J (Hz)

1 155.9 - - -

2 108.0 6.25 s

3 155.3 - - -

4 111.0 6.13 s

5 140.8 - - -

6 123.6 - - -

1' 38.3 3.95 t 3.5

2' 46.9 1.83 m

3' 126.5 5.37 s

4' 31.0 2.20 m

5' 31.8 1.83 m

6' 134.8 - - -

7' 148.9 - - -

8' 22.4 4.63 s

4.54 s

9' 20.5 1.68 s

1'' 35.6 2.38 t 7.7

2'' 31.5 1.55 m

3'' 22.5 1.35 m

4'' 14.0 0.90 t 7.3

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) data was obtained using an electrospray ionization

(ESI) source in both positive and negative modes.

Table 2: High-Resolution Mass Spectrometry Data for CBDB[3]

Ionization Mode Adduct Calculated m/z Measured m/z

ESI+ [M+H]⁺ 301.2162 301.2162

ESI- [M-H]⁻ 299.2016 299.2011

Infrared (IR) Spectroscopy
The infrared spectrum of synthetic CBDB was recorded to identify characteristic functional

group vibrations.

Table 3: Infrared (IR) Absorption Bands for CBDB[1]

Wavenumber (cm⁻¹) Assignment

~3400 O-H stretch (phenolic)

~2925 C-H stretch (aliphatic)

~1625 C=C stretch (aromatic)

~1580 C=C stretch (aromatic)

Experimental Protocols
The following methodologies were employed for the isolation, synthesis, and spectroscopic

characterization of CBDB.[3][4][5]

Isolation of Natural CBDB
Natural CBDB was isolated from a commercial hemp-derived CBD sample using semi-

preparative liquid chromatography. The purity of the isolated compound was determined to be

greater than 99%.[3]
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Synthesis of CBDB
A stereoselective synthesis of the (1R,6R)-trans isomer of CBDB was performed to confirm its

absolute configuration and chemical structure. The spectroscopic data of the synthesized

compound matched that of the natural isolate.[3][4]

NMR Spectroscopy
NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for

¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in

parts per million (ppm) relative to the residual solvent peak. Two-dimensional NMR

experiments (COSY, HSQC, and HMBC) were conducted to establish the complete assignment

of proton and carbon signals.[3]

Mass Spectrometry
High-resolution mass spectrometry was performed on a Q-TOF mass spectrometer equipped

with an electrospray ionization source. Data was acquired in both positive (ESI+) and negative

(ESI-) ionization modes.[3]

Infrared Spectroscopy
Infrared spectra were recorded on a Perkin-Elmer Spectrum Two ATR-IR spectrometer. The

spectra were scanned from 4000 to 450 cm⁻¹.[3]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a natural product like CBDB.
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Caption: Workflow for the isolation, synthesis, and spectroscopic characterization of CBDB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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